molecular formula C6H8O4 B14296756 Methyl 4-methoxy-2-oxobut-3-enoate CAS No. 114908-17-7

Methyl 4-methoxy-2-oxobut-3-enoate

Cat. No.: B14296756
CAS No.: 114908-17-7
M. Wt: 144.12 g/mol
InChI Key: ULVZASULKYKRBU-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-oxobut-3-enoate is a methyl ester featuring a conjugated enone system (α,β-unsaturated ketone) with a methoxy (-OCH₃) substituent at position 4. This compound belongs to the class of 2-oxobut-3-enoates, which are pivotal intermediates in organic synthesis due to their reactivity in cycloadditions, nucleophilic additions, and heterocyclic ring formations . The methoxy group at position 4 enhances electron density in the conjugated system, modulating reactivity compared to unsubstituted or aryl-substituted analogs .

Properties

CAS No.

114908-17-7

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

methyl 4-methoxy-2-oxobut-3-enoate

InChI

InChI=1S/C6H8O4/c1-9-4-3-5(7)6(8)10-2/h3-4H,1-2H3

InChI Key

ULVZASULKYKRBU-UHFFFAOYSA-N

Canonical SMILES

COC=CC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxy-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl pyruvate with electron-rich aldehydes in the presence of molecular iodine as a catalyst . This method yields the compound in moderate to good yields under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-methoxy-2-oxobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methoxy-2-oxobut-3-enoate involves its reactivity with various nucleophiles and electrophiles. The ester and methoxy groups can participate in a range of chemical reactions, making the compound versatile in synthetic applications. Molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Methyl 2-Oxobut-3-enoate

  • Structure : Lacks substituents at position 4.
  • Reactivity : Exhibits moderate reactivity in Diels-Alder and Michael addition reactions. The absence of electron-donating groups reduces stabilization of transition states, leading to slower reaction kinetics compared to methoxy-substituted derivatives .
  • Applications: Primarily used as a model substrate for studying enolate chemistry .

Ethyl 4-(4-Chlorophenyl)-4-Methoxy-2-oxobut-3-enoate

  • Structure : Features a 4-chlorophenyl group at position 4 alongside the methoxy group.
  • Reactivity: The electron-withdrawing chlorine atom on the phenyl ring reduces electron density at the enone system, diminishing nucleophilic attack rates. However, the methoxy group partially offsets this effect, enabling participation in 1,2,4-trielectrophile reactions for heterocycle synthesis (e.g., pyrazoles) .
  • Crystal Packing: The chlorophenyl group induces a dihedral angle of 54.1° between the aromatic ring and the ester-enone plane, fostering intermolecular C–H···O interactions that stabilize the crystal lattice .

Methyl 4-(4-Methoxyphenyl)-2-oxobut-3-enoate

  • Structure : Substituted with a 4-methoxyphenyl group at position 4.
  • Properties: Molecular weight = 220.225 g/mol; LogP = 1.45 (indicating moderate hydrophobicity).

Data Table: Comparative Properties of Selected 2-Oxobut-3-enoates

Compound Molecular Formula Substituent (Position 4) Molecular Weight (g/mol) Key Reactivity Notes
This compound C₆H₈O₄* -OCH₃ 144.13 High reactivity in nucleophilic additions
Methyl 2-oxobut-3-enoate C₅H₆O₃ -H 114.10 Baseline for enolate studies
Ethyl 4-(4-Cl-Ph)-4-methoxy-2-oxobut-3-enoate C₁₃H₁₃ClO₄ -OCH₃, -C₆H₄Cl 280.69 Forms supramolecular layers via C–H···O
Methyl 4-(4-MeO-Ph)-2-oxobut-3-enoate C₁₂H₁₂O₄ -C₆H₄OCH₃ 220.23 Enhanced π-π interactions

*Estimated based on structural similarity to analogs.

Electronic and Steric Influences

  • Methoxy Group: The -OCH₃ substituent donates electrons via resonance, increasing electron density at the α,β-unsaturated carbonyl system. This enhances susceptibility to nucleophilic attacks (e.g., Michael additions) compared to non-substituted or electron-withdrawing analogs .
  • Aryl vs. Aliphatic Substituents : Aryl groups (e.g., phenyl, chlorophenyl) introduce steric bulk and electronic effects. For instance, chlorophenyl derivatives exhibit reduced reactivity due to electron withdrawal but benefit from enhanced crystallinity .

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